3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
Overview
Description
3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride typically involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel . The process may also involve cyclization, cycloaddition, annulation, and amination reactions to form the piperidine ring .
Industrial Production Methods
Industrial production methods for piperidine derivatives often focus on optimizing reaction conditions to achieve high yields and selectivity. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, methanesulfonic acid for cyclization, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions include substituted piperidines, spiropiperidines, and piperidinones, which have significant pharmacological applications .
Scientific Research Applications
3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme-catalyzed reactions.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in binding to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-3-methylpiperidine: Another piperidine derivative with similar structural features.
3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride: A closely related compound with slight variations in the piperidine ring.
Uniqueness
3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-methyl-1-(2-piperidin-3-ylethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-12-4-3-8-15(11-12)9-6-13-5-2-7-14-10-13;;/h12-14H,2-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSFUORLFQMHIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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